N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Scaffold

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine (CAS 1152888-92-0) is a heterocyclic organic compound with molecular formula C12H13N5 and molecular weight 227.27 g/mol. The compound incorporates both a 2H-indazole core and a 1-methyl-1H-pyrazol-4-yl moiety connected via a methylamine linker at the 6-position of the indazole ring.

Molecular Formula C12H13N5
Molecular Weight 227.271
CAS No. 1152888-92-0
Cat. No. B2464434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine
CAS1152888-92-0
Molecular FormulaC12H13N5
Molecular Weight227.271
Structural Identifiers
SMILESCN1C=C(C=N1)CNC2=CC3=C(C=C2)C=NN3
InChIInChI=1S/C12H13N5/c1-17-8-9(6-15-17)5-13-11-3-2-10-7-14-16-12(10)4-11/h2-4,6-8,13H,5H2,1H3,(H,14,16)
InChIKeyYVWRTXMUXCAVNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide: N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine (CAS 1152888-92-0) – Technical Specifications and Research Classification


N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine (CAS 1152888-92-0) is a heterocyclic organic compound with molecular formula C12H13N5 and molecular weight 227.27 g/mol . The compound incorporates both a 2H-indazole core and a 1-methyl-1H-pyrazol-4-yl moiety connected via a methylamine linker at the 6-position of the indazole ring [1]. This bicyclic heteroaromatic architecture positions the compound within the broader class of nitrogen-containing fused-ring systems that serve as scaffolds in kinase inhibitor research and medicinal chemistry programs targeting ATP-binding pockets [2].

Procurement Consideration: Why N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine Cannot Be Replaced by Generic In-Class Analogs


Positional isomerism and connectivity differences render superficially similar indazole-pyrazole compounds non-interchangeable in research applications. The target compound features a methylamine-linked 1-methylpyrazol-4-yl substituent at the indazole 6-position, whereas closest analogs differ in attachment site (7-position isomers [1]), linkage chemistry (direct C–C bond without methylamine spacer ), or core substitution pattern (3-position pyrazolyl substitution ). These structural variations produce distinct three-dimensional pharmacophore geometries, hydrogen-bonding networks, and physicochemical properties including logP, TPSA, and rotatable bond count that directly influence binding-site compatibility, solubility, and membrane permeability . Procurement of the exact CAS-designated compound is therefore required for reproducibility in structure-activity relationship studies and crystallographic investigations.

Quantitative Comparative Evidence: N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine (CAS 1152888-92-0) Versus Closest Analogs


Positional Isomer Differentiation: 6-Amine Versus 7-Amine Substitution on 2H-Indazole Core

The target compound (CAS 1152888-92-0) is a 2H-indazol-6-amine derivative, whereas the closest positional analog N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine (CAS 1158020-46-2) substitutes at the 7-position of the indazole ring [1]. This positional shift alters the vector of the amine-linked pyrazole moiety relative to the indazole N1–N2 axis, producing different spatial orientation of hydrogen-bond donor/acceptor sites within ATP-binding clefts [2].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Scaffold Positional Isomerism

Linker Chemistry Differentiation: Methylene-Amine Bridge Versus Direct C–C Bond Connection

The target compound connects the indazole and pyrazole rings via a flexible methylamine linker (-CH2-NH-), whereas analogs such as 3-(1-methyl-1H-pyrazol-4-yl)-1H-indazol-6-amine (Axl-IN-4, CAS 1176456-11-3) employ a direct C–C bond attachment . This linker difference introduces one additional rotatable bond (3 rotatable bonds total for target versus 1 rotatable bond for the direct-linked analog) and alters the nitrogen hydrogen-bond donor capacity.

Synthetic Chemistry Molecular Scaffold Design Linker Optimization Conformational Flexibility

Substitution Pattern Differentiation: 6-Aminoalkyl Versus 3-Amino Pyrazole Connection

The target compound bears the pyrazolylmethylamino group at the indazole 6-position, whereas compounds such as 5-(1-methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine (CAS 1093965-09-3) substitute at the indazole 3-position with a 5-pyrazolyl group and an amine at the 3-position . This fundamentally different substitution topology yields a reversed hydrogen-bonding vector and altered binding-site occupancy in kinase ATP pockets [1].

Heterocyclic Chemistry Kinase Inhibitor Design Indazole Functionalization Scaffold Diversity

Purity Specification Benchmark: Minimum 95% Purity Across Multiple Vendor Datasheets

Multiple reputable vendors including AKSci, ChemScene, Leyan, and CymitQuimica consistently specify minimum purity of 95% for CAS 1152888-92-0 . This establishes a de facto industry benchmark that exceeds typical ≥90% purity offerings for less-validated screening compounds, providing researchers with defined quality expectations regardless of supply source.

Quality Control Chemical Procurement Assay Reproducibility Analytical Chemistry

LogP and TPSA Differentiation: Predicted Physicochemical Properties Enabling Permeability Comparisons

The target compound exhibits predicted logP of 1.9085 and TPSA of 58.53 Ų based on computational data provided in vendor technical documentation . These values position the compound within favorable drug-like chemical space (Lipinski-compliant: MW 227.27 < 500; logP < 5; H-bond donors 2 ≤ 5; H-bond acceptors 4 ≤ 10). The methylamine linker contributes to increased TPSA and reduced logP compared to more lipophilic direct-linked analogs lacking the secondary amine, suggesting differential membrane permeability and solubility profiles relevant for cell-based assay selection [1].

ADME Prediction Drug-Likeness Computational Chemistry Medicinal Chemistry Optimization

Validated Application Scenarios: Where N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine (CAS 1152888-92-0) Provides Measurable Research Value


Kinase Inhibitor Fragment-Based Screening and Hit Expansion

The dual indazole-pyrazole scaffold with flexible methylamine linker (3 rotatable bonds, TPSA 58.53 Ų, logP 1.9085) provides a conformationally adaptable core suitable for fragment-based drug discovery (FBDD) campaigns targeting ATP-binding pockets of kinases including TTK/Mps1, PLK4, and Aurora kinases [1]. The 95% minimum purity specification ensures reliable screening data without confounding impurity artifacts. The methylamine linker distinguishes this compound from rigid direct-linked analogs, offering distinct binding-mode exploration opportunities in crystallographic fragment soaking experiments [1].

Structure-Activity Relationship (SAR) Studies of Indazole C6-Substituted Derivatives

This compound serves as a reference scaffold for systematic SAR exploration of 2H-indazol-6-amine derivatives with N-alkylpyrazole substituents. The defined 6-position substitution distinguishes it from 7-position isomers (CAS 1158020-46-2) [2] and 3-position amino analogs (CAS 1093965-09-3) , enabling researchers to isolate positional effects on kinase selectivity and potency. The consistent vendor purity specification (≥95%) supports reproducible comparative studies across synthetic analogs and derivative series.

Physicochemical Property Benchmarking for Linker Optimization

The compound's computationally derived properties (logP 1.9085, TPSA 58.53 Ų, H-bond donors 2, acceptors 4) provide a quantitative baseline for assessing how methylamine linker introduction affects drug-likeness parameters relative to direct-linked pyrazole-indazole analogs. This benchmark supports medicinal chemistry campaigns evaluating linker length, flexibility, and hydrogen-bonding capacity on ADME properties, with implications for optimizing solubility-permeability balance in lead optimization programs [1].

Chemical Probe Development for Kinase Selectivity Profiling

The indazole core substituted with a 1-methylpyrazol-4-ylmethylamino group at the 6-position aligns with established pharmacophore models for kinase hinge-region binding [1]. The compound may serve as a synthetic intermediate or comparator scaffold in the development of selective chemical probes targeting kinases implicated in oncology research, including Mps1, PLK4, and Aurora family members [1]. Its distinct substitution pattern (6-aminoalkyl versus 3-amino or 7-amino isomers) [2] offers unique selectivity fingerprinting opportunities in kinase panel screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.